N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a chlorobenzamide moiety. Compounds containing benzofuran and oxadiazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzofuran derivatives are known to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways
Pharmacokinetics
Recent compounds developed from benzofuran have shown improved bioavailability, allowing for once-daily dosing
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide . For example, changes in lifestyle and environmental factors have been associated with the increased prevalence of diseases such as cancer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide typically involves the formation of the benzofuran and oxadiazole rings followed by their coupling with a chlorobenzamide derivative. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives . The final coupling step involves the reaction of the benzofuran-oxadiazole intermediate with 3-chlorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases like cancer and psoriasis.
Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, known for their antimicrobial properties.
Uniqueness
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide is unique due to its combined benzofuran and oxadiazole rings, which provide a synergistic effect in its biological activities. This dual functionality makes it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGHPUELXGKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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